molecular formula C10H13NO2 B12227036 3-[(Oxolan-3-yloxy)methyl]pyridine

3-[(Oxolan-3-yloxy)methyl]pyridine

Cat. No.: B12227036
M. Wt: 179.22 g/mol
InChI Key: PQIFYLJJLOAPOJ-UHFFFAOYSA-N
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Description

3-[(Oxolan-3-yloxy)methyl]pyridine is a pyridine derivative featuring a methyl group at the 3-position of the pyridine ring, which is further substituted with an oxolane (tetrahydrofuran, THF) ring via an ether linkage at its 3-position. Its molecular formula is C₁₀H₁₄NO₂ (calculated molecular weight: ~180.22 g/mol).

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-(oxolan-3-yloxymethyl)pyridine

InChI

InChI=1S/C10H13NO2/c1-2-9(6-11-4-1)7-13-10-3-5-12-8-10/h1-2,4,6,10H,3,5,7-8H2

InChI Key

PQIFYLJJLOAPOJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OCC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Oxolan-3-yloxy)methyl]pyridine typically involves the nucleophilic substitution reaction of pyridine derivatives with oxolan-3-yloxy compounds. One common method is the reaction of 3-bromo-2-(oxolan-3-yloxy)pyridine with suitable nucleophiles under mild conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 3-[(Oxolan-3-yloxy)methyl]pyridine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(Oxolan-3-yloxy)methyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine compounds depending on the nucleophile used.

Scientific Research Applications

3-[(Oxolan-3-yloxy)methyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Oxolan-3-yloxy)methyl]pyridine involves its interaction with specific molecular targets. The oxolan-3-yloxy group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The provided evidence highlights pyridine derivatives with oxygen-containing substituents, though none directly match the target compound. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence Reference
3-[(Oxolan-3-yloxy)methyl]pyridine (Target) C₁₀H₁₄NO₂ 180.22 Oxolan-3-yloxy methyl group N/A
3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine C₁₀H₁₃NO₃ 195.22 Methoxy, 1,3-dioxolane
(E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate C₁₀H₁₁NO₃ 193.20 Methoxy, acrylate ester
3-Iodo-4-methoxypyridine C₆H₆INO 235.03 Iodo, methoxy

Key Observations :

  • Polarity and Solubility : The oxolane group in the target compound likely enhances hydrophilicity compared to methoxy or iodo substituents (e.g., 3-Iodo-4-methoxypyridine ). However, acrylate esters (e.g., (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate ) may exhibit higher polarity due to ester functionalities.

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